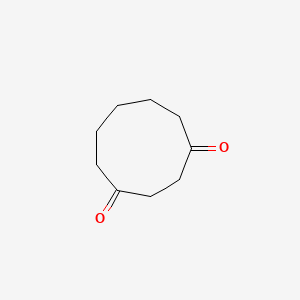

Cyclononane-1,4-dione

Description

Significance of Medium-Sized Ring Systems in Organic Chemistry

Medium-sized rings are a noteworthy class of compounds in organic chemistry. They form the core structure of numerous biologically active natural products and are often the targets of complex synthetic endeavors. The unique three-dimensional arrangements of these rings can result in enhanced binding affinity to biological receptors, as well as improved cell permeability and oral bioavailability when compared to their acyclic or smaller-ring counterparts. Despite their potential in medicinal chemistry, medium-sized rings remain underrepresented in drug discovery programs, largely due to the significant challenges associated with their synthesis.

Challenges in the Synthesis and Conformational Analysis of Nine-Membered Ring Systems

The synthesis and conformational analysis of nine-membered rings like cyclononane (B1620106) present considerable hurdles for chemists. These challenges are primarily rooted in unfavorable thermodynamic and kinetic factors.

Synthetic Challenges: The formation of medium-sized rings is often hampered by a combination of enthalpic and entropic factors.

Ring Strain: Nine-membered rings exhibit significant strain, which is a combination of angle strain, torsional strain, and transannular strain. libretexts.orglibretexts.org While angle strain (deviation from ideal bond angles) is less pronounced than in small rings, torsional strain (from eclipsed conformations) and transannular strain are major destabilizing factors. libretexts.orglibretexts.org

Transannular Strain: Also known as Prelog strain, this arises from steric repulsion between non-adjacent atoms that are forced into close proximity across the ring's interior. wikipedia.org In rings like cyclononane, these non-bonded interactions significantly increase the molecule's internal energy, making it less stable. wikipedia.orgic.ac.uk The total strain energy reaches a peak for nine-membered rings when compared to other cycloalkanes. ic.ac.uk

Entropic Factors: The probability of the two ends of a long, flexible acyclic precursor meeting to form a ring is low, representing an unfavorable entropic cost. This makes direct cyclization methods for forming nine-membered rings often inefficient.

Conformational Analysis: Nine-membered rings are conformationally complex. Unlike the well-defined chair conformation of cyclohexane (B81311), cyclononane does not have a single, low-energy conformation. Instead, it exists as a dynamic equilibrium of several interconverting conformers. libretexts.org The most stable conformation of cyclononane is believed to be the twist-boat-chair form. libretexts.org The introduction of two sp²-hybridized carbonyl carbons in cyclononane-1,4-dione would further complicate this conformational landscape, influencing the preferred three-dimensional structure and the orientation of the carbonyl groups. The conformational flexibility and the small energy differences between various conformers make a detailed analysis challenging. nih.gov

Overview of Dione (B5365651) Functional Group Chemistry in Cyclic Structures

The chemical behavior of this compound is largely dictated by its two carbonyl (C=O) groups. The 1,4-positioning of these groups on the cyclic framework influences their reactivity. While specific studies on this compound are not widely available, the chemistry of other cyclic 1,4-diones, such as 1,4-cyclohexanedione (B43130), provides valuable insights.

Cyclic 1,4-diones can undergo a variety of reactions characteristic of ketones:

Reduction: The ketone groups can be reduced to the corresponding alcohols using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. guidechem.com This would convert this compound into cyclononane-1,4-diol. Asymmetric hydrogenation can also be employed to produce chiral diols, which are valuable in stereoselective synthesis. guidechem.com

Condensation Reactions: The α-carbons (carbons adjacent to the carbonyl groups) are acidic and can be deprotonated to form enolates. These enolates can then participate in various condensation reactions, such as the aldol (B89426) condensation, with aldehydes or other ketones. guidechem.com

Nucleophilic Addition: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction for forming new carbon-carbon and carbon-heteroatom bonds.

Building Blocks in Synthesis: Cyclic diones are versatile intermediates in organic synthesis. orgsyn.org For example, 1,4-cyclohexanedione is a precursor for a range of more complex molecules and heterocyclic compounds. orgsyn.orgnih.govwikipedia.org Similarly, this compound could serve as a starting material for constructing intricate molecular architectures incorporating a nine-membered ring.

The inherent ring strain and transannular interactions of the nine-membered ring can influence the reactivity of the dione. fiveable.me These steric constraints might affect the accessibility of the carbonyl groups to incoming reagents, potentially leading to different reactivity or selectivity compared to smaller, less strained cyclic diones.

Data Tables

Table 1: Comparative Strain Energies of Cycloalkanes

This table illustrates the high relative strain energy of medium-sized rings, with cyclononane having one of the highest strain energies per CH₂ group.

| Ring Size (n) | Cycloalkane | Total Strain Energy (kJ/mol) | Strain per CH₂ (kJ/mol) |

| 3 | Cyclopropane | 117 | 39.0 |

| 4 | Cyclobutane | 108 | 27.0 |

| 5 | Cyclopentane (B165970) | 27 | 5.4 |

| 6 | Cyclohexane | 0 | 0.0 |

| 7 | Cycloheptane (B1346806) | 27 | 3.8 |

| 8 | Cyclooctane (B165968) | 40 | 5.0 |

| 9 | Cyclononane | 52 | 5.8 |

| 10 | Cyclodecane | 50 | 5.0 |

| 11 | Cycloundecane | 46 | 4.2 |

| 12 | Cyclododecane | 14 | 1.2 |

| Data sourced from reference ic.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

cyclononane-1,4-dione |

InChI |

InChI=1S/C9H14O2/c10-8-4-2-1-3-5-9(11)7-6-8/h1-7H2 |

InChI Key |

DMWAGNKQUHYLMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)CCC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclononane 1,4 Dione and Analogues

General Principles of Medium-Ring Ketone and Dione (B5365651) Synthesis

The construction of medium-sized rings (8-12 membered) is notoriously difficult due to unfavorable entropic and enthalpic factors. nih.gov The probability of the two ends of a linear precursor chain meeting to form a ring decreases as the chain length increases, an entropic penalty. Furthermore, once formed, these rings can be destabilized by non-bonding interactions across the ring (transannular strain) and deviations from ideal bond angles and dihedral angles. nih.gov Consequently, specialized synthetic strategies are often required.

Ring Enlargement Strategies for Cyclic Ketones

One powerful approach to circumvent the challenges of direct cyclization is through ring expansion reactions. These methods start with a more readily available smaller ring, which is then enlarged by one or more atoms. This strategy can be particularly effective as it can be driven by the release of strain in the starting material or the formation of a thermodynamically stable product. youtube.comyoutube.com

Common ring expansion strategies that can be conceptually applied to the synthesis of cyclononanone (B1595960) precursors include:

Cope Rearrangement: The oxy-Cope rearrangement, for instance, has been utilized to synthesize (E)-5-cyclononen-1-one. Thermal activation of a mixture of trans- and cis-1,2-divinylcyclopentanols leads to the formation of the nine-membered ring ketone as a single (E)-isomer in good yield. nih.gov This demonstrates the potential of pericyclic reactions to control the stereochemistry of the resulting medium ring.

Fragmentation Reactions: The Grob fragmentation of fused bicyclic systems containing 1,3-diols is a powerful method for generating medium-sized rings. The thermodynamic driving force of this fragmentation helps to overcome the high ring strain associated with the formation of these carbocycles. nih.gov

Rearrangements of Spirocyclic Systems: The pinacol (B44631) rearrangement of spirocyclic diols can also lead to ring-expanded ketones. youtube.com This involves the 1,2-migration of a carbon atom, effectively increasing the ring size.

Intramolecular Cyclization Approaches

Despite the challenges, intramolecular cyclization of an acyclic precursor remains a direct and fundamental strategy for forming cyclic molecules. The success of these reactions is highly dependent on factors such as the nature of the precursor, the reaction conditions, and the use of high-dilution techniques to favor intramolecular over intermolecular reactions.

For the synthesis of diones like cyclononane-1,4-dione, the intramolecular cyclization of a suitably functionalized nonanedioic acid derivative would be a logical, though challenging, approach. ebi.ac.uk Acid-catalyzed cyclization of hydroxy acids to form lactones is a well-established process, and similar principles can be applied to the formation of cyclic ketones and diones, often requiring specific activating groups and carefully chosen reaction conditions to promote the desired ring closure. youtube.comnih.gov

Strategies Utilizing α,ω-Bis-diazoketones for Cycloalk-2-ene-1,4-diones

A specific and elegant method for the synthesis of cycloalk-2-ene-1,4-diones involves the intramolecular coupling of α,ω-bis-diazoketones. In the presence of a copper catalyst, such as copper(II) acetylacetonate, these precursors undergo intramolecular coupling with the loss of nitrogen gas to yield the corresponding enedione. This method has been successfully applied to the synthesis of various medium- and large-ring systems. The resulting cycloalk-2-ene-1,4-diones can be further transformed, for example, into fused-ring cyclopentenones.

Precursor Design and Stereochemical Considerations in Medium-Ring Synthesis

The design of the acyclic precursor is critical for a successful medium-ring synthesis. The conformation of the precursor chain can significantly influence the feasibility of the cyclization reaction. The introduction of rigid elements, such as double or triple bonds, can pre-organize the molecule into a conformation that is more amenable to ring closure.

Stereochemistry is another crucial aspect. The synthesis of (E)-cyclononene derivatives has been explored, highlighting the concept of planar chirality in medium-sized trans-cycloalkenes. elsevierpure.com The stereochemical outcome of ring-forming reactions, such as the oxy-Cope rearrangement, can often be predicted and controlled by considering the transition state geometries. nih.gov For diones like this compound, the relative stereochemistry of the two carbonyl groups and any substituents on the ring must be considered and controlled during the synthesis.

Specific Approaches to this compound Isomers and Derivatives

While detailed synthetic procedures for this compound are not extensively reported in readily accessible literature, the general principles outlined above provide a framework for its potential synthesis.

Synthesis of Cyclononane-1,5-dione and its Precursors

The synthesis of the isomeric cyclononane-1,5-dione would likely follow similar strategic considerations. An intramolecular cyclization of a suitable nonane-1,5-dione precursor would be a primary approach. The synthesis of such acyclic 1,5-diones can be achieved through various methods, including Michael additions. organic-chemistry.org The subsequent cyclization to form the nine-membered ring would then be the critical, and most challenging, step.

Synthetic Challenges in the Preparation of Cyclononane-1,4,7-trione Analogues

The construction of cyclononane-1,4,7-trione and its derivatives is a particularly demanding synthetic endeavor. The introduction of a third carbonyl group into the nine-membered ring exacerbates the inherent difficulties associated with medium-ring synthesis, leading to a host of complications that can significantly hinder reaction efficiency and product yield.

Complications Arising from Medium-Ring Effects: Transannular Reactions and Polymerization Tendencies

The synthesis of medium-sized rings, classified as those containing eight to eleven atoms, is plagued by a combination of unfavorable enthalpic and entropic factors. These challenges are particularly pronounced in the case of nine-membered rings like this compound and its trione (B1666649) analogue. The primary complications stem from "medium-ring effects," which include a high degree of conformational flexibility, leading to unfavorable entropic contributions, and significant transannular strain arising from non-bonded interactions between atoms across the ring.

Transannular Reactions: A significant hurdle in the synthesis of these cyclic ketones is the propensity for transannular reactions. These are intramolecular reactions that occur across the ring, driven by the spatial proximity of reactive sites in certain conformations. A common transannular reaction is the hydride shift, where a hydrogen atom is transferred from one part of the ring to a reactive center, such as a carbocation or a carbonyl group, on the opposite side. For instance, in carbocationic intermediates that may form during cyclization reactions, a 1,4- or 1,5-hydride shift can occur, leading to rearranged and often undesired products. Theoretical studies have shown that the activation barriers for such hydride shifts can be significant, but they represent a viable reaction pathway that competes with the desired cyclization.

Another manifestation of transannular interactions is the potential for aldol-type condensations. In a molecule like this compound, the enol or enolate of one carbonyl group can be conformationally positioned to attack the other carbonyl group, leading to the formation of bicyclic products. These transannular aldol (B89426) reactions can be a major competing pathway, diverting starting material away from the desired monocyclic product. The delicate balance between the desired intramolecular cyclization to form the nine-membered ring and these competing transannular reactions is a key challenge for synthetic chemists.

Polymerization Tendencies: A further significant challenge in the synthesis of medium-ring ketones is the competition between intramolecular cyclization and intermolecular polymerization. For the formation of a nine-membered ring from an acyclic precursor, the two reactive ends of the linear molecule must come into close proximity. However, due to the conformational flexibility and the relatively large distance between the ends, there is a high probability that one end of a molecule will react with the complementary end of another molecule. This intermolecular reaction, if repeated, leads to the formation of long polymer chains instead of the desired cyclic monomer. This tendency towards polymerization is a classic problem in the synthesis of all but the smallest rings and becomes particularly acute for medium-sized rings where the entropic cost of cyclization is high. High-dilution conditions are often employed to favor intramolecular reactions over intermolecular ones, but this can be impractical for large-scale synthesis.

The presence of multiple reactive carbonyl groups, as in cyclononane-1,4,7-trione analogues, further increases the likelihood of intermolecular reactions and complex polymerization pathways, making the isolation of the desired monomeric trione exceptionally difficult.

Catalytic Methods in Medium-Ring Dione Synthesis

To address the formidable challenges associated with the synthesis of medium-ring diones, researchers have increasingly turned to catalytic methods. These approaches offer the potential for greater efficiency, selectivity, and control over the reaction pathways, thereby minimizing the impact of undesirable side reactions like polymerization and transannular events.

One of the most powerful catalytic techniques for the synthesis of medium-sized rings is ring-closing metathesis (RCM) . This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic alkene. For the synthesis of this compound analogues, a suitable acyclic precursor containing two terminal alkenes and the desired ketone functionalities could be subjected to RCM to forge the nine-membered ring. Subsequent reduction of the newly formed double bond would then yield the saturated dione. The efficiency of RCM can be influenced by the nature of the catalyst and the substitution pattern of the diene precursor.

Palladium-catalyzed cycloaddition reactions have also emerged as a valuable tool for constructing medium-sized rings. For example, a (5+4) cycloaddition strategy has been developed for the synthesis of nine-membered carbocycles. nih.gov This approach involves the reaction of a five-atom component with a four-atom component under palladium catalysis to build the nine-membered ring system. While not yet specifically reported for this compound itself, this methodology demonstrates the potential of catalytic cycloadditions for accessing this class of compounds.

Template-assisted synthesis represents another catalytic strategy to overcome the entropic challenge of bringing the ends of a linear precursor together. In this approach, a metal ion or other template molecule coordinates to functional groups within the acyclic precursor, holding it in a conformation that favors intramolecular cyclization. While direct examples for cyclononane-1,4,7-trione are scarce, the successful template synthesis of analogous 1,4,7-triphosphacyclononanes highlights the promise of this method for constructing symmetrically substituted nine-membered rings. nih.gov

The development of novel catalytic systems continues to be a major focus in the quest for efficient and selective syntheses of challenging molecules like this compound and its analogues. These methods offer the most promising avenues for overcoming the inherent thermodynamic and kinetic barriers to the formation of these intriguing medium-sized rings.

Chemical Reactivity and Transformation Pathways in Cyclononane 1,4 Dione Chemistry

Reactivity of Cyclic α-Diketones and β-Diketones

Cyclic diketones are versatile building blocks in organic synthesis due to their heightened reactivity compared to their acyclic counterparts. quora.com This increased reactivity stems from the conformational constraints imposed by the ring structure, which can influence the orientation of the carbonyl groups and the acidity of the α-protons.

α-Diketones: In cyclic α-diketones, the two carbonyl groups are adjacent. These compounds are known to participate in a variety of reactions, including photocycloadditions. mdpi.com For instance, cyclic α-diketones can react with compounds containing C=C or C≡C bonds through [2+2], [4+2], or [4+4] photocycloaddition pathways. mdpi.com The specific reaction pathway is influenced by the nature of the α-diketone and the substituents on the reacting alkene or alkyne. mdpi.com Cyclic 1,2-diketones can also serve as core building blocks in the total synthesis of complex natural products. nih.gov

β-Diketones: Cyclic β-diketones, where the carbonyl groups are separated by a methylene (B1212753) group, are particularly reactive due to the acidity of the protons on the intervening carbon. This acidity facilitates the formation of enolates, which are key intermediates in many reactions. pearson.com Cyclic β-diketones are excellent donors in Michael additions, a type of conjugate addition reaction. nih.govlibretexts.org They readily react with α,β-unsaturated compounds in the presence of a catalyst. nih.gov The reactivity of cyclic β-diketones has been harnessed in the synthesis of various heterocyclic compounds, such as fused 4H-pyrans and 2,3-dihydrofurans. nih.gov The table below summarizes the reactivity patterns of cyclic α- and β-diketones.

| Diketone Type | Key Reactive Feature | Common Reactions |

| Cyclic α-Diketones | Adjacent carbonyl groups | Photocycloadditions ([2+2], [4+2], [4+4]), Synthesis of substituted imidazoles |

| Cyclic β-Diketones | Acidic α-protons between carbonyls | Michael additions, Aldol (B89426) condensations, Synthesis of fused heterocyclic systems |

Nucleophilic Addition Reactions

The carbonyl groups in cyclononane-1,4-dione are susceptible to nucleophilic attack, leading to a variety of addition products. The relative positions of the two carbonyl groups influence the types of nucleophilic additions that can occur.

Cyclic β-diketones are excellent nucleophiles in Michael additions, a conjugate addition reaction to α,β-unsaturated carbonyl compounds. nih.govlibretexts.orgadichemistry.com This reaction is a powerful tool for carbon-carbon bond formation. nih.gov In the case of this compound, the enolate formed by deprotonation of the α-carbon between the two carbonyl groups can act as the Michael donor.

The reaction is typically catalyzed by a base, which generates the enolate. adichemistry.com Organocatalysts, such as quinine-based primary amines or squaramides, have been shown to be effective in promoting enantioselective Michael additions of cyclic β-diketones. nih.gov These reactions can lead to the formation of complex polycyclic structures with high stereocontrol. nih.govbeilstein-journals.org The general mechanism involves the addition of the enolate to the β-carbon of the α,β-unsaturated acceptor, followed by protonation to yield the final adduct. libretexts.org

The table below provides examples of Michael acceptors used in reactions with cyclic β-diketones.

| Michael Acceptor | Product Type | Catalyst Example |

| α,β-Unsaturated Enones | 3,4-Dihydropyrans | Quinine-based primary amine |

| Chalcones | Open-chain adducts | Quinine-based squaramide |

| Alkylidene Oxindoles | Substituted oxindoles | Multifunctional squaramide |

| Nitroalkenes | γ-Nitrocarbonyl compounds | Cinchona-derived catalysts |

Cyclic diketones can react with phosphorus-based reagents, such as phosphites. For example, cyclic β-keto phosphonates can be synthesized from the reaction of α-nitro epoxides with a dialkyl phosphite (B83602). rsc.org While this specific reaction does not directly involve a cyclic diketone as a starting material, it highlights the reactivity of related structures with phosphite reagents. The reaction of α-lithiated alkylphosphonic esters with cyclic enones can result in either 1,2-addition to the carbonyl group or 1,4-addition (Michael-type addition). researchgate.net Furthermore, five-membered cyclic phosphorylating reagents have been synthesized and their reactivity as phosphorylating agents has been explored. researchgate.net

Intramolecular Carbonyl Reactions

The presence of two carbonyl groups within the same molecule, as in this compound, allows for the possibility of intramolecular reactions, where one part of the molecule reacts with another.

Medium-sized rings, which include cyclononane (B1620106) derivatives, can undergo transannular reactions, where a bond is formed between atoms on opposite sides of the ring. youtube.comscripps.edu In the context of diones, a transannular aldol condensation is a possibility. This reaction would involve the formation of an enolate at one of the α-carbons, which would then attack the other carbonyl group across the ring.

Intramolecular aldol reactions are common in dicarbonyl compounds and lead to the formation of cyclic products, typically five- or six-membered rings due to their inherent stability. libretexts.orgpearson.comlibretexts.orgyoutube.com For a 1,4-diketone like this compound, an intramolecular aldol reaction could potentially lead to the formation of a bicyclic system. The feasibility and outcome of such a reaction would be highly dependent on the conformation of the cyclononane ring, which would need to adopt a geometry that allows the reacting centers to come into close proximity. The formation of a tricyclic bridged-ring skeleton has been achieved through an in-situ aldol reaction following a hydroformylation reaction of a bicyclic system containing a carbonyl group. pku.edu.cn

The table below outlines the general products of intramolecular aldol condensations based on the starting diketone.

| Starting Diketone | Ring Size of Product | Product Type |

| 1,4-Diketone | 5-membered | Cyclopentenone |

| 1,5-Diketone | 6-membered | Cyclohexenone |

| 1,6-Diketone | 7-membered | Cycloheptenone (less common) |

| 1,3-Diketone | - | Does not typically undergo aldol condensation |

Oxidation and Reduction Chemistry of Cyclic Diones

The two carbonyl groups within the this compound ring are key functional handles for a variety of oxidative and reductive transformations. These reactions allow for the introduction of new functional groups and stereocenters, providing pathways to diverse molecular architectures.

Baeyer-Villiger Oxidation for Lactone Formation from Cyclic Ketones

The Baeyer-Villiger oxidation is a powerful reaction that converts cyclic ketones into lactones (cyclic esters) by inserting an oxygen atom adjacent to the carbonyl group. organicchemistrytutor.comorganic-chemistry.org First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction has become a staple in organic synthesis for expanding ring systems. wikipedia.orgyoutube.com When applied to a cyclic dione (B5365651) like this compound, the reaction can lead to the formation of a ten-membered dilactone or a monolactone, depending on the reaction conditions and stoichiometry of the oxidant.

The reaction proceeds through a well-established mechanism. organicchemistrytutor.com First, the peroxyacid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migratory insertion of one of the adjacent carbon atoms onto the peroxide oxygen, which is considered the rate-determining step. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, being a symmetrical dione with secondary alkyl groups flanking the carbonyls, the migration is straightforward, leading to the expansion of the nine-membered ring to a ten-membered lactone ring. youtube.com

A variety of reagents can be employed for this transformation, with peroxyacids being the most common. nih.gov The reactivity of these reagents correlates with the acidity of the corresponding carboxylic acid. wikipedia.org More environmentally friendly approaches using hydrogen peroxide in the presence of a Lewis acid or other catalysts have also been developed. organic-chemistry.orgwikipedia.org

Table 1: Common Reagents for Baeyer-Villiger Oxidation

| Reagent Class | Specific Examples | Characteristics |

| Peroxyacids | meta-Chloroperoxybenzoic acid (mCPBA), Peroxyacetic acid, Trifluoroperacetic acid (TFPAA) | Commonly used, high reactivity, predictable outcomes. organicchemistrytutor.comwikipedia.org |

| Hydrogen Peroxide | H₂O₂ with Lewis acids (e.g., SnCl₄) or Brønsted acids | Greener alternative, requires a catalyst for activation. organic-chemistry.orgwikipedia.orgnih.gov |

| Other Oxidants | Sodium Percarbonate/Trifluoroacetic Acid, Oxone | Effective under specific conditions, can offer alternative selectivity. organic-chemistry.org |

Enantioselective Reductions of Cyclic Ketones and Diones

The reduction of the two carbonyl groups in this compound can produce a mixture of diastereomeric and enantiomeric hydroxy ketones and diols. Achieving high levels of stereocontrol is a significant challenge that can be addressed through enantioselective reduction methods. These methods utilize chiral catalysts or reagents to favor the formation of a single stereoisomer.

One of the most reliable methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. youtube.comnih.gov This reaction employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex or catecholborane) to deliver a hydride to one face of the carbonyl group with high selectivity. youtube.comnih.gov The catalyst activates the ketone by coordinating to the carbonyl oxygen as a Lewis acid, while also directing the hydride transfer from the coordinated borane. youtube.com For a dione like this compound, the CBS reduction can potentially yield enantiomerically enriched mono-reduction products (chiral hydroxy ketones) or, with excess reagent, chiral diols. researchgate.net

Organocatalysis offers another powerful strategy. Chiral bifunctional thiourea-amine catalysts, for example, have been successfully used for the enantioselective reduction of various ketones with catecholborane. nih.gov In this system, the thiourea (B124793) moiety is proposed to activate the ketone via hydrogen bonding, while the amine group complexes with the borane, creating a stereochemically biased reducing agent. nih.gov The stereochemical outcome (i.e., the formation of cis vs. trans diols) depends heavily on the reducing agent and catalyst used. For instance, in the reduction of a similar cyclic dione, L-Selectride favored the cis-diol while Red-Al favored the trans-diol. researchgate.net

Table 2: Selected Catalytic Systems for Enantioselective Ketone Reduction

| Catalyst/Reagent System | Type | Typical Product & Selectivity |

| Corey-Bakshi-Shibata (CBS) Catalyst + Borane | Chiral Oxazaborolidine | Can provide high enantiomeric excess (ee) for both mono- and di-reduction products (e.g., >95% ee). researchgate.net |

| L-Selectride® | Bulky Hydride Reagent | Often shows high diastereoselectivity, favoring the cis-diol in related systems. researchgate.net |

| Red-Al® | Aluminum Hydride Reagent | Can exhibit complementary diastereoselectivity, favoring the trans-diol. researchgate.net |

| Chiral Thiourea-Amine + Catecholborane | Organocatalyst | Provides good yields and high enantioselectivity (e.g., up to 97% ee) for a range of ketones. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Biocatalyst (Enzyme) | Capable of complete diastereo- and enantioselectivity for the reduction of diones to diols under mild conditions. mdpi.com |

Generation and Reactivity of Radical Species from Cyclic Diones

Radical reactions provide unique pathways for carbon-carbon bond formation under mild conditions. wikipedia.org Cyclic diones, including this compound, can serve as precursors for radical intermediates. The generation of a radical from a dione typically involves a single-electron transfer (SET) process.

A well-documented method for generating radicals from cyclic α-diones involves oxidation with ceric ammonium (B1175870) nitrate (B79036) (CAN). oup.com For example, oxidation of cyclohexane-1,2-dione with CAN generates a 2,3-dioxocyclohexyl radical. oup.com This methodology has been shown to be applicable to other ring sizes, such as cyclopentane (B165970) and cycloheptane (B1346806) diones, suggesting its viability for generating a corresponding dionyl radical from this compound. oup.com

Once generated, these electrophilic radicals can participate in various transformations. A common pathway is the addition to electron-rich olefins. oup.com The resulting adduct radical can then be trapped or undergo further reactions, such as cyclization, to form more complex structures. For instance, the adducts formed from the reaction of the 2,3-dioxocyclohexyl radical with olefins can be converted to dihydrobenzofuranone derivatives upon acid treatment. oup.com Photochemical methods can also be employed to generate radical species, often leading to different reaction pathways such as intramolecular cyclizations. nih.govnih.gov

Ring Contraction and Expansion Reactions

The nine-membered carbocyclic framework of this compound is not static; it can be chemically manipulated to produce smaller or larger ring systems through ring contraction and expansion reactions. These rearrangements are valuable tools for accessing ring sizes that are otherwise difficult to synthesize.

Ring Contraction reactions reduce the size of a hydrocarbon ring. etsu.edu Several classic named reactions can be envisioned for the contraction of the cyclononane ring system.

Favorskii Rearrangement : This reaction transforms an α-halo ketone into a carboxylic acid derivative with a contracted carbon skeleton upon treatment with a base. researchgate.netchemistrysteps.com If this compound were to be selectively α-halogenated, subsequent treatment with a base like sodium methoxide (B1231860) could induce a Favorskii rearrangement. The mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base, ultimately yielding a cyclooctane (B165968) derivative. harvard.edu

Wolff Rearrangement : This reaction involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile to form a carboxylic acid derivative with one less carbon atom. wikipedia.org The α-diazoketone precursor could potentially be synthesized from this compound. Photochemical or thermal decomposition of this precursor would generate a carbene, which then undergoes the rearrangement to contract the nine-membered ring to an eight-membered one. wikipedia.org

Ring Expansion reactions increase the size of a ring, often driven by the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.com

Tiffeneau-Demjanov Rearrangement : This is a type of pinacol (B44631) rearrangement that provides a reliable method for one-carbon ring expansion of cyclic ketones. wikipedia.orgencyclopedia.pub The process begins with the addition of a nucleophile, such as cyanide or a Grignard reagent, to one of the carbonyls of this compound to form a cyanohydrin or an amino alcohol after reduction. Subsequent treatment (e.g., diazotization of the amino alcohol with nitrous acid) generates a carbocation adjacent to the ring. Migration of one of the ring carbons to this carbocationic center results in the expansion of the nine-membered ring to a ten-membered ring (cyclodecane) derivative. encyclopedia.pub

Baeyer-Villiger Oxidation : As discussed previously (Section 3.5.1), this oxidation also serves as a ring expansion reaction, specifically for inserting a heteroatom (oxygen) into the ring to form a larger lactone. wikipedia.org

Conformational Analysis of Cyclononane 1,4 Dione and Medium Ring Ketones/diones

Theoretical Foundations of Conformational Analysis for Medium-Sized Rings

The conformational preferences of cyclic molecules are determined by a combination of three main types of strain: angle strain, torsional strain, and steric strain.

Angle Strain (Baeyer Strain): Proposed by Adolf von Baeyer in 1885, this theory suggested that deviations from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbons would induce strain. maricopa.edu Baeyer's initial assumption that all cycloalkanes were planar led to incorrect predictions for rings larger than cyclopentane (B165970). maricopa.edu In reality, most cycloalkanes adopt non-planar, puckered conformations to achieve near-tetrahedral bond angles, thereby minimizing angle strain. maricopa.edulumenlearning.com For medium-sized rings, angle strain is generally low, similar to large rings. nih.gov

Torsional Strain (Pitzer Strain): This type of strain arises from the repulsion between electrons in eclipsing bonds on adjacent atoms. To alleviate this, molecules rotate around their single bonds to adopt staggered conformations. In cyclic systems, complete rotation is not possible, but puckering of the ring helps to reduce the number of eclipsing interactions. maricopa.edulumenlearning.com

Steric Strain: This results from non-bonded atoms or groups approaching each other too closely, leading to van der Waals repulsion. In medium-sized rings, this is the most significant factor and often manifests as transannular strain. maricopa.edudalalinstitute.com

Medium-sized rings are distinct from small rings (which are dominated by angle and torsional strain) and large rings (which have low strain and resemble open-chain compounds). nih.govdalalinstitute.com The defining characteristic of medium rings is the prevalence of steric strain in the form of transannular interactions, where atoms on opposite sides of the ring are forced into close proximity. nih.govfiveable.me

Impact of Transannular Interactions and Steric Strain on Cyclononane (B1620106) Conformations

The nine-membered ring of cyclononane is particularly susceptible to transannular strain. In a hypothetical planar conformation, multiple hydrogen atoms would be directed toward the ring's interior, leading to severe steric hindrance. slideshare.netic.ac.uk To avoid these energetically unfavorable interactions, the ring puckers into complex three-dimensional shapes. The minimization of these repulsive non-bonded transannular interactions is the primary force driving the conformational preferences in cyclononane and other medium rings. rsc.orgprinceton.edu

This transannular crowding forces some hydrogen atoms into close contact, raising the potential energy of the molecule. ic.ac.ukyoutube.com The resulting conformations represent a delicate balance, minimizing transannular hydrogen-hydrogen repulsions while simultaneously managing residual torsional and angle strain. The introduction of sp²-hybridized centers, such as the carbonyl groups in cyclononane-1,4-dione, further influences these preferences, as these centers favor specific positions within the ring to relieve strain. princeton.edu

Conformational Landscapes of Medium-Ring Ketones and Diones

The potential energy surface (PES) of a medium-ring compound is complex, featuring multiple local energy minima that correspond to stable or metastable conformers. For cyclononane, extensive computational studies have been performed to map this landscape. These studies have identified several key low-energy conformations and the transition states that connect them. researchgate.net

A comprehensive investigation of the cyclononane molecule at the Density Functional Theory (DFT) level identified five distinct low-energy conformations and eleven transition states. researchgate.net The most stable conformers are the Twist Boat-Chair (TBC) and the Twist Chair-Boat (TCB), which exist in a conformational mixture. researchgate.net A third conformer, the Twist Chair-Chair (TCC), is also present in the equilibrium mixture, albeit at a slightly higher energy. researchgate.net The presence of carbonyl groups in this compound is expected to alter the relative energies of these conformers but the fundamental shapes are likely to be similar.

| Conformer | Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| Twist Boat-Chair (TBC) | C₁ | 0.00 |

| Twist Chair-Boat (TCB) | C₂ | 0.00 |

| Twist Chair-Chair (TCC) | C₂ | 1.52 |

Data derived from RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) calculations. The Twist Boat-Chair and Twist Chair-Boat conformations are suggested to be in a conformational mixture as the preferred forms. researchgate.net

Computational Methodologies for Conformational Elucidation

Given the complexity of their potential energy surfaces, the study of medium-ring conformations relies heavily on computational chemistry. Several methodologies are employed to explore the vast number of possible arrangements and identify energetically favorable structures.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. youtube.com It treats atoms as balls and bonds as springs, calculating the potential energy of a molecule using a set of parameters known as a force field (e.g., MM2, MM3, MMFF). princeton.eduyoutube.com The total steric energy is a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. nih.gov MM calculations are computationally inexpensive and can predict the conformations of medium rings with reasonable accuracy, making them an excellent starting point for conformational analysis. nih.govprinceton.edu

To explore the conformational space comprehensively, search algorithms are required. The Monte Carlo (MC) conformational search is a powerful stochastic method for this purpose. uci.edu This technique works by randomly altering the geometry of a molecule—for instance, by rotating key bonds by random amounts—to generate a new structure. uci.edu This new structure is then subjected to energy minimization. uci.edu The process is repeated thousands or millions of times, and the resulting low-energy conformers are collected and compared. uci.edunih.gov This method is highly efficient at locating various low-energy conformers on a complex potential energy surface. uci.edu

While molecular mechanics provides a good initial survey, quantum chemical methods are needed for more accurate energy and geometry predictions. pitt.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are used to refine the structures of conformers found through MM or MC searches. researchgate.net

These methods solve the Schrödinger equation approximately to calculate the electronic energy of the molecule. trygvehelgaker.no Geometry optimization algorithms use the calculated energy and its derivatives (the gradient and Hessian) to locate stationary points on the potential energy surface. pitt.edu

Energy Minima: These points correspond to stable conformers, where the gradient of the energy is zero and the Hessian matrix has all positive eigenvalues. trygvehelgaker.no

Saddle Points: A first-order saddle point, which corresponds to a transition state, is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. researchgate.netutexas.edu Locating these transition states is crucial for understanding the energy barriers and pathways for interconversion between different conformers. trygvehelgaker.noutexas.edu

Experimental Approaches to Conformational Studies

The conformational landscape of medium-ring ketones and diones, such as this compound, is complex due to a delicate balance of angle strain, torsional strain, and transannular interactions. princeton.edu Determining the preferred three-dimensional structures and the energy barriers between them requires sophisticated experimental techniques. These methods provide critical insights into the molecule's behavior in different physical states. Several conformations have been observed for cycloalkanes with 8 to 11 members using a combination of experimental and computational methods. nih.govacs.org This section details the primary experimental approaches used for the conformational analysis of these challenging cyclic systems.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Inversion Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of reversible molecular processes, such as the conformational interconversions (e.g., ring inversion) in cyclic molecules. libretexts.org The principle of DNMR lies in observing the changes in the NMR spectrum as a function of temperature. At low temperatures, where the rate of interconversion is slow on the NMR timescale, distinct signals are observed for each non-equivalent nucleus in each conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature, the individual peaks merge into a single broad signal. By analyzing the lineshape at different temperatures, it is possible to calculate the free energy of activation (ΔG‡), which represents the energy barrier for the ring inversion process. vu.nl

While specific DNMR data for this compound is not extensively documented, studies on analogous cyclic systems provide insight into the magnitude of these energy barriers. For example, variable-temperature ¹H NMR studies of some N-arylsulfonyl morpholines, which are six-membered rings, revealed free energy barriers for ring inversion in the range of 9.2-10.3 kcal mol⁻¹. nih.gov In a more complex substituted cyclohexane (B81311) system, cis-1,4-di-tert-butylcyclohexane, DNMR was used to observe both chair and twist-boat conformations, with free-energy barriers of 6.83 and 6.35 kcal/mol measured for their interconversion at -148.1 °C. nih.gov For some larger medium-ring ketones like cycloundecanone, ¹H and ¹³C NMR spectra have suggested the presence of a single dominant conformation in solution, although identifying its precise structure by NMR alone can be challenging. nih.gov

Table 1: Ring Inversion and Interconversion Barriers for Various Cyclic Compounds Determined by DNMR

| Compound | Process | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| N-Arylsulfonyl Morpholines | Ring Inversion | 9.2 - 10.3 | nih.gov |

| cis-1,4-di-tert-butylcyclohexane | Twist-boat to Chair | 6.35 | nih.gov |

Rotational Spectroscopy for Gas-Phase Conformations

Rotational spectroscopy is a high-resolution technique that provides unambiguous information about the geometry of molecules in the gas phase. researchgate.net By measuring the absorption of microwave radiation, it is possible to determine the rotational constants of a molecule, which are inversely related to its moments of inertia. This method is exceptionally precise for determining molecular structures, as the measurements are made on isolated molecules, free from the influence of crystal packing forces or solvent interactions. nih.govresearchgate.net

This technique has been successfully applied to several medium-ring ketones, revealing their complex conformational landscapes. A study of cyclooctanone using broadband rotational spectroscopy identified three distinct conformers in the gas phase: two boat-chair (BC) configurations and one twisted boat-chair (TBC) configuration. rsc.orgkcl.ac.uk The global minimum was found to be a boat-chair conformer, which was approximately 40 times more abundant than the next lowest energy conformer. rsc.orgkcl.ac.uk This strong preference is driven by the minimization of repulsive non-bonded transannular interactions. rsc.orgkcl.ac.uk Extending these studies to larger rings, researchers identified seven conformers for cyclododecanone and a remarkable nine conformations for cycloundecanone, showcasing the increasing conformational complexity with ring size. nih.govacs.orgnih.gov

Table 2: Experimentally Observed Gas-Phase Conformers of Medium-Ring Ketones

| Compound | Technique | Number of Conformers Observed | Predominant Conformer Type | Reference |

|---|---|---|---|---|

| Cyclooctanone | Broadband Rotational Spectroscopy | 3 | Boat-Chair (BC) | nih.govrsc.orgkcl.ac.uk |

| Cycloundecanone | Chirped-Pulse FTMW Spectroscopy | 9 | Not specified | nih.govacs.org |

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. mdpi.com By diffracting X-rays off a single crystal, scientists can generate an electron density map of the molecule, from which the positions of individual atoms can be determined with high accuracy. This provides exact bond lengths, bond angles, and torsion angles, offering an unambiguous snapshot of the molecule's conformation as it exists within the crystal lattice.

For medium-ring diones, X-ray crystallography provides crucial information that complements gas-phase and solution-phase studies. A single-crystal X-ray analysis of cyclo-octane-1,5-dione, a close structural analog of this compound, established that the eight-membered ring adopts a boat-chair conformation in the solid state. rsc.orgrsc.org The study confirmed that the experimentally observed geometry aligned well with predictions from force-field calculations. rsc.orgrsc.org This boat-chair form helps to alleviate some of the severe transannular repulsions and strain present in the parent cyclo-octane ring. rsc.org

Table 3: Crystallographic Data for Cyclo-octane-1,5-dione

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | rsc.orgrsc.org |

| Conformation | Boat-Chair | rsc.orgrsc.org |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | P2₁2₁2₁ | rsc.orgrsc.org |

| Cell Dimension a (Å) | 13.195(6) | rsc.orgrsc.org |

| Cell Dimension b (Å) | 11.425(5) | rsc.orgrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

A ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals corresponding to the fourteen protons on the nine-membered ring. Due to the molecule's flexibility and the presence of two carbonyl groups, the chemical environments of the methylene (B1212753) protons would vary. Protons alpha to the carbonyl groups (at the C2, C3, C5, and C9 positions) would be expected to resonate at a lower field (higher ppm) compared to the other methylene protons (at C6, C7, and C8) due to the deshielding effect of the electron-withdrawing carbonyl groups. The multiplicity of the signals would depend on the number of neighboring protons, and complex splitting patterns would be anticipated due to the conformational mobility of the ring.

¹³C NMR Spectroscopic Analysis and Carbonyl Carbon Assignment

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbons (C1 and C4), which would appear significantly downfield (typically in the range of 200-220 ppm). The remaining seven methylene carbons would resonate at higher fields. The chemical shifts of the carbons adjacent to the carbonyl groups (C2, C3, C5, C9) would be shifted downfield compared to the other methylene carbons. The symmetry of the molecule, or lack thereof in its preferred conformation, would determine the exact number of unique carbon signals.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton-proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal to the carbon signal of the atom it is directly attached to, allowing for the unambiguous assignment of protonated carbons.

Infrared (IR) Spectroscopy

Carbonyl Stretching Frequencies and Environmental Effects

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration (ν) of the C=O bonds. For a cyclic diketone, the position of this band provides insight into ring strain and electronic effects. In a medium-sized ring like cyclononane, the carbonyl stretching frequency would typically appear in the region of 1700-1725 cm⁻¹. The presence of two carbonyl groups might lead to a broadening of this peak or the appearance of two closely spaced peaks, depending on their conformational relationship and any potential transannular interactions. The solvent used for analysis could also influence the exact frequency.

Mass Spectrometry Techniques

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular formula (C₉H₁₄O₂), which is 154.10 g/mol . The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, C₂H₄, or other fragments resulting from the cleavage of the cyclononane ring, providing further structural confirmation.

Spectroscopic Characterization and Structural Elucidation of Cyclononane 1,4 Dione

The molecular formula of this compound is C₉H₁₄O₂, corresponding to a monoisotopic mass of 154.0994 g/mol . nih.gov The structural elucidation of this non-conjugated cyclic diketone is heavily reliant on mass spectrometry and UV-Vis spectroscopy to confirm its connectivity and differentiate it from its isomers.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. While specific experimental spectra for this compound are not widely available, its fragmentation can be predicted based on the well-established principles for cyclic ketones. whitman.edu The molecular ion peak (M⁺˙) is expected to be observed, although its intensity may be moderate due to the cyclic nature of the compound which can lead to extensive fragmentation. whitman.edu

The primary fragmentation pathway for cyclic ketones involves α-cleavage, which is the breakage of a carbon-carbon bond adjacent to the carbonyl group. whitman.edujove.com In this compound, this would lead to the formation of a distonic radical cation. Subsequent fragmentation events, including the loss of small neutral molecules like carbon monoxide (CO) and ethene (C₂H₄), would lead to a series of characteristic fragment ions. Another potential fragmentation pathway is the McLafferty rearrangement, which can occur in carbonyl compounds containing a γ-hydrogen. jove.comyoutube.com

A plausible fragmentation pattern for this compound is detailed in the table below.

| Predicted m/z | Plausible Fragment Identity | Fragmentation Pathway |

| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion |

| 126 | [C₈H₁₄O]⁺˙ | Loss of CO |

| 111 | [C₇H₁₁O]⁺ | α-cleavage followed by loss of C₂H₅ radical |

| 98 | [C₆H₁₀O]⁺˙ | McLafferty-type rearrangement |

| 83 | [C₅H₇O]⁺ | Further fragmentation of the ring |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Common fragment for cyclic ketones, resulting from ring cleavage |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. lupinepublishers.comnih.govnih.gov For a non-conjugated diketone like this compound, ESI-MS in positive ion mode would be expected to primarily show the protonated molecule, [M+H]⁺, as well as adducts with common cations present in the solvent or as additives, such as sodium [M+Na]⁺ and potassium [M+K]⁺. lupinepublishers.com This technique is valuable for confirming the molecular mass of the compound with high accuracy. lupinepublishers.com

| Predicted m/z (Positive Mode) | Ion Species |

| 155.1067 | [C₉H₁₄O₂ + H]⁺ |

| 177.0886 | [C₉H₁₄O₂ + Na]⁺ |

| 193.0625 | [C₉H₁₄O₂ + K]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. youtube.com Since this compound is a non-conjugated ketone, its UV-Vis spectrum is expected to be relatively simple. The carbonyl groups are isolated from each other by methylene (B1212753) (-CH₂-) groups, meaning there is no extended π-system.

Therefore, the primary electronic transition observable in the near-UV region would be the weak, symmetry-forbidden n→π* (n-to-pi-star) transition of the carbonyl groups. jove.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. For saturated, acyclic ketones, this absorption typically occurs in the range of 270-290 nm with a low molar absorptivity (ε). jove.com For cyclic ketones, the ring strain can influence the position of this absorption. jove.com Given the flexibility of the nine-membered ring, the absorption maximum for this compound is predicted to be within the typical range for non-conjugated ketones.

| Transition | Predicted λmax (in non-polar solvent) | Intensity |

| n→π* | ~280 - 290 nm | Weak (ε < 100) |

The unambiguous structural elucidation of this compound is achieved by integrating the data from the various spectroscopic techniques.

Initially, ESI-MS would confirm the molecular mass of the compound to be 154.0994 Da for the neutral molecule. nih.gov Subsequently, the fragmentation pattern obtained from EI-MS would provide crucial information about the connectivity of the atoms. The presence of fragments resulting from the loss of CO and characteristic cleavages of the nine-membered ring would strongly support the proposed diketone structure. whitman.eduwhitman.edu The specific fragmentation pattern would also help to distinguish it from its isomers, such as cyclononane-1,3-dione or cyclononane-1,5-dione, which would exhibit different cleavage patterns due to the different positioning of the carbonyl groups.

Finally, the UV-Vis spectrum showing a weak absorption around 280-290 nm would confirm the presence of isolated carbonyl groups and the absence of conjugation. jove.com The combination of these spectroscopic data points—the correct molecular weight from ESI-MS, a logical fragmentation pattern from EI-MS consistent with a 1,4-diketone arrangement, and a characteristic n→π* transition in the UV-Vis spectrum—provides a comprehensive and definitive confirmation of the structure of this compound.

Theoretical and Computational Investigations of Cyclononane 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT is often employed to predict molecular geometries, electronic properties, and reactivity indices. For a molecule like Cyclononane-1,4-dione, DFT could be used to determine its most stable conformers, the distribution of electron density, and to predict sites susceptible to nucleophilic or electrophilic attack.

A review of the current scientific literature indicates that no specific DFT studies have been published for this compound to date. While DFT has been applied to the parent hydrocarbon, cyclononane (B1620106), to explore its conformational potential energy hypersurface, and to other diones to understand their reactivity, similar analyses for this compound are not available. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts via GIAO, IR vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. Similarly, the calculation of the Hessian matrix of energy with respect to nuclear coordinates allows for the prediction of vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

There are no published computational studies reporting predicted NMR chemical shifts or IR vibrational frequencies for this compound. For comparison, computational methods have been used to calculate and assign vibrational frequencies for other cyclic ketones like indane-1,3-dione derivatives, showing good correlation with experimental data. beilstein-journals.org

Table 1: Predicted Spectroscopic Data for this compound (Note: No published data available. Table is for illustrative purposes.)

| Parameter | Method | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shifts (ppm) | ||

| H (position) | GIAO | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C (position) | GIAO | Data not available |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| C=O stretch | DFT (e.g., B3LYP) | Data not available |

| C-C stretch | DFT (e.g., B3LYP) | Data not available |

Molecular Electrostatic Potential (MEP) Analysis and Molecular Orbital (HOMO, LUMO) Analyses

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

A specific MEP or HOMO-LUMO analysis for this compound has not been reported in the scientific literature. Such analyses are common for understanding the reactivity of various organic molecules and have been applied to numerous systems to predict their interaction capabilities. researchgate.netuni-paderborn.de

Table 2: Frontier Molecular Orbital Energies for this compound (Note: No published data available. Table is for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located and characterized. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway. For this compound, this could involve studying reactions such as enolization, aldol (B89426) reactions, or rearrangements.

No computational studies on the reaction mechanisms or transition states involving this compound are currently available in the literature. Research on similar cyclic diones, like cyclobutane-1,2-dione, has employed computational methods to investigate base-catalyzed rearrangements and compare different possible reaction paths. chalcogen.ro

Force Field Development and Refinement for Cyclononane Systems

Molecular mechanics methods rely on force fields, which are sets of parameters and functions that describe the potential energy of a molecular system. The accuracy of molecular dynamics simulations, which are used to study the dynamic behavior and conformational landscape of flexible molecules, is highly dependent on the quality of the force field. For novel or less-common molecular structures like this compound, existing force fields may need to be refined or new parameters developed to accurately model their behavior. This process often involves fitting the force field parameters to high-level quantum chemical calculations or experimental data.

There is no specific force field developed or refined for this compound in the literature. However, force fields have been developed for general cyclic alkanes and other complex cyclic molecules, which could serve as a starting point for parameterizing the this compound molecule. researchgate.net The development of accurate force fields for flexible nine-membered rings remains a challenging area in computational chemistry. researchgate.net

Advanced Applications of Cyclononane 1,4 Dione in Organic Synthesis and Materials Science

Cyclononane-1,4-dione as a Strategic Building Block in Complex Molecule Synthesis

The presence of two ketone functionalities within a flexible nine-membered ring makes this compound a valuable starting point for the synthesis of intricate molecular architectures. The carbonyl groups can undergo a wide array of chemical transformations, including nucleophilic additions, condensations, and rearrangements, allowing for the strategic introduction of new functional groups and stereocenters.

While specific examples detailing the use of this compound in the total synthesis of natural products are not yet widely documented, the applications of its smaller analogue, 1,4-cyclohexanedione (B43130), provide a clear precedent. For instance, 1,4-cyclohexanedione is a well-established building block used to construct substituted cyclohexane (B81311) rings, which are core structures in many bioactive molecules. wikipedia.org It can be prepared from the self-condensation of diethyl succinate (B1194679) followed by hydrolysis and decarboxylation. wikipedia.orgorgsyn.org The reactivity of the dione (B5365651) allows for its use as an intermediate in preparing 1,4-substituted cyclohexanes. orgsyn.org It is anticipated that this compound could similarly serve as a template for synthesizing nine-membered carbocycles, a structural motif present in various natural products. The larger ring size offers access to unique conformational space and substitution patterns not achievable with smaller rings.

Use in the Construction of Polycyclic Scaffolds

The 1,4-disposition of the ketone groups in this compound is ideal for orchestrating intramolecular reactions to form bridged or fused polycyclic systems. Transannular reactions, where a bond is formed across the ring, are a powerful strategy in organic synthesis to rapidly build molecular complexity. The conformational flexibility of the nine-membered ring can be exploited to bring reactive sites into close proximity, facilitating cyclization cascades.

For example, intramolecular aldol (B89426) condensations or Michael additions could lead to the formation of bicyclo[m.n.k]alkane skeletons. Such reactions, when applied to this compound, could foreseeably generate novel bicyclic frameworks, such as bicyclo[4.3.1]nonane or bicyclo[3.3.2]nonane derivatives, which are challenging to synthesize through other methods. These polycyclic scaffolds are of significant interest as they form the core of many biologically active compounds and are considered privileged structures in medicinal chemistry.

Role in the Synthesis of Functionalized Polymers

The incorporation of cyclic monomers into polymer chains can impart unique thermal and mechanical properties. While research specifically employing this compound in polymer synthesis is limited, the reactivity of its ketone groups offers clear potential for creating functionalized polymers. Ketone-functionalized polymers are valuable as versatile precursors for further modification through "click" chemistry-type reactions, such as oxime formation. nih.gov

One potential route involves the polymerization of a monomer derived from this compound. For example, a vinyl or methacrylate (B99206) group could be introduced at a position alpha to one of the carbonyls, creating a monomer suitable for radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). nih.gov The resulting polymer would feature pendant this compound units. The ketone functionalities on these side chains would then be available for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional moieties. researchgate.net This strategy provides a pathway to materials with tailored properties for applications in drug delivery, coatings, and advanced materials. researchgate.netresearchgate.net

Precursor for Advanced Organic Materials

This compound can also be envisioned as a precursor for specialized organic materials. The reactivity of the dione functionality is key to this potential. For instance, condensation reactions with electron-accepting molecules could lead to novel charge-transfer materials with interesting electronic properties.

A well-documented analogy is the use of 1,4-cyclohexanedione to synthesize 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a powerful electron acceptor that forms highly conductive organic salts. wikipedia.orgorgsyn.org The synthesis involves a condensation reaction between the dione and malononitrile. wikipedia.org Applying a similar synthetic strategy to this compound could potentially yield a new class of TCNQ analogues with a nine-membered ring core. The altered geometry and electronic nature of such a molecule could lead to materials with unique packing structures and electronic conductivities, making them candidates for applications in organic electronics.

Application in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govcam.ac.uk Macrocycles and medium-sized rings are particularly valuable scaffolds in DOS because they provide access to a broader, more three-dimensional region of chemical space than typical flat, aromatic compounds. nih.govcam.ac.uk

This compound is an ideal starting point for DOS campaigns focused on macrocyclic compounds. Its two ketone groups can be differentially functionalized, and the ring itself can be cleaved or rearranged to generate a wide variety of new scaffolds. For example, a "build/couple/pair" strategy could be employed where different building blocks are coupled to the dione before a final pairing step induces macrocyclization or a skeletal rearrangement. cam.ac.ukresearchgate.net The goal of DOS is not to synthesize a single target but to efficiently create a multitude of diverse structures. cam.ac.uk The inherent reactivity and conformational properties of this compound make it a promising substrate for such explorations, enabling the rapid generation of novel macrocyclic and polycyclic compound libraries. nih.govnih.gov

Future Research Directions and Outlook

Development of Asymmetric Synthetic Routes to Chiral Cyclononane-1,4-dione Derivatives

The synthesis of enantiomerically pure this compound derivatives is a significant and undeveloped area. Access to such chiral building blocks would be of paramount importance for their application in the synthesis of complex natural products and chiral ligands. Future research should focus on establishing efficient and stereocontrolled synthetic pathways.

Key Research Objectives:

Enantioselective Ring-Closing Metathesis (RCM): The use of chiral ruthenium or molybdenum catalysts in the RCM of acyclic diene precursors could provide a direct entry to chiral cyclononene-1,4-dione derivatives, which could then be hydrogenated.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the acyclic precursor for cyclization would be a viable strategy.

Asymmetric Intramolecular Reactions: The development of enantioselective intramolecular aldol (B89426) or Michael reactions on appropriately substituted acyclic precursors could forge the nine-membered ring with stereocontrol.

Enzymatic Resolutions: The use of lipases or other enzymes for the kinetic resolution of racemic this compound or its precursors could provide access to the individual enantiomers.

Exploration of Novel Reactivity and Cascade Reactions

The unique 1,4-dicarbonyl arrangement within a flexible nine-membered ring is expected to give rise to novel reactivity patterns, particularly in transannular reactions and cascade sequences.

Potential Areas of Investigation:

Transannular Reactions: The proximity of the two carbonyl groups and various positions on the carbocyclic ring could facilitate transannular aldol-type reactions or hydride shifts upon activation. These reactions could lead to the formation of bicyclic systems, such as bicyclo[4.3.1] or bicyclo[3.3.2] skeletons, which are present in some natural products.

Cascade Reactions: this compound could serve as a platform for designing cascade reactions where a single synthetic operation leads to a significant increase in molecular complexity. For instance, a selective functionalization at one carbonyl group could trigger a cascade of reactions involving the second carbonyl and the ring itself.

Photochemical Cycloadditions: The photochemical behavior of this compound, particularly intramolecular [2+2] cycloadditions between the two carbonyl groups or with appended functionalities, could lead to the synthesis of novel polycyclic architectures.

Advanced Characterization Techniques for Dynamic Conformational Studies

The conformational flexibility of the nine-membered ring is a key feature of cyclononane (B1620106) derivatives. A thorough understanding of its conformational landscape is crucial for predicting its reactivity and designing new applications.

Advanced Techniques to be Employed:

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy: Low-temperature NMR studies would be invaluable for "freezing out" individual conformers and determining the energetic barriers between them. Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can provide detailed information about the rates and pathways of conformational exchange.

Computational Modeling: High-level theoretical calculations (e.g., DFT and ab initio methods) will be essential to complement experimental data, providing insights into the relative energies and geometries of different conformers.

X-ray Crystallography: Obtaining single crystals of this compound or its derivatives would provide definitive information about its solid-state conformation. This experimental data is crucial for validating and refining computational models.

Integration of Computational and Experimental Methodologies for Predictive Design

A synergistic approach combining computational chemistry and experimental work will be key to accelerating research on this compound.

Integrated Research Strategies:

Predictive Modeling of Reactivity: Computational models can be used to predict the most likely sites of reaction and the stereochemical outcomes of various transformations, guiding experimental design and minimizing trial-and-error.

Rational Design of Catalysts: For asymmetric syntheses, computational tools can aid in the design of chiral catalysts that are specifically tailored to the substrate.

Spectroscopic Prediction: Computational methods can be used to predict NMR and IR spectra for different possible isomers and conformers, aiding in the interpretation of experimental data.

Potential for Derivatization Towards New Functional Materials

The two carbonyl groups of this compound provide handles for a wide range of chemical modifications, opening the door to the creation of novel functional materials.

Potential Applications in Materials Science:

Crown Ether Analogs: Conversion of the dione (B5365651) to a diamine or diol, followed by further elaboration, could lead to the synthesis of novel nine-membered ring-containing macrocycles with potential applications as host molecules in supramolecular chemistry.

Chiral Ligands for Catalysis: The synthesis of chiral derivatives of this compound could lead to new classes of ligands for asymmetric catalysis. The flexible nine-membered ring could offer unique steric and electronic properties compared to more rigid ligand backbones.

Liquid Crystals and Polymers: The incorporation of the this compound scaffold into larger molecular architectures could lead to the development of new liquid crystalline materials or polymers with unique thermal and mechanical properties.

Q & A

Q. What are the established synthetic routes for cyclononane-1,4-dione, and how can reaction conditions be optimized to improve yields?

this compound synthesis can be adapted from methods used for smaller cyclic diones. For example, oxidation of diols with chromium trioxide (CrO₃) in acetone or aqueous acetic acid is effective for cyclopentene-1,4-dione . For nine-membered rings, solvent selection (e.g., acetone to minimize byproducts) and temperature control are critical. Yield optimization may require stoichiometric adjustments (e.g., CrO₃:diol ratio) and advanced purification techniques like column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

Key techniques include:

- Elemental analysis (C, H, N) to validate molecular composition .

- NMR spectroscopy to resolve proton environments in the strained ring system.

- IR spectroscopy to identify ketone stretching vibrations (~1700 cm⁻¹).

- X-ray crystallography for definitive structural confirmation, as demonstrated for cyclohexane-1,4-dione .

Q. How does the reactivity of this compound compare to smaller cyclic diones in Diels-Alder reactions?

this compound’s larger ring may reduce strain, potentially lowering reactivity compared to five- or six-membered analogs like cyclopentene-1,4-dione, which is highly reactive due to ring tension . Experimental verification under standardized conditions (e.g., diene electronic demand, solvent polarity) is recommended to quantify reactivity differences.

Advanced Research Questions

Q. How can computational methods like DFT improve predictions of this compound’s crystal structure and electronic properties?

Hybrid methods combining DFT with empirical van der Waals corrections have successfully predicted crystal packing for cyclohexane-1,4-dione . For this compound, such approaches can model conformational flexibility, electron-deficient sites (for electrophilic reactions), and intermolecular interactions. These predictions guide experimental crystallization conditions (e.g., solvent choice, cooling rates).